molecular formula C8H6ClFO3 B3116529 2-(3-Chloro-5-fluorophenoxy)acetic acid CAS No. 2172066-67-8

2-(3-Chloro-5-fluorophenoxy)acetic acid

Cat. No. B3116529
M. Wt: 204.58 g/mol
InChI Key: UZUNPUFAQCUAJX-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-fluorophenoxy)acetic acid” is a chemical compound with the CAS Number: 2172066-67-8 . It has a molecular weight of 204.58 . It is a powder in physical form . The IUPAC name for this compound is 2-(3-chloro-5-fluorophenoxy)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-5-fluorophenoxy)acetic acid” is 1S/C8H6ClFO3/c9-5-1-6 (10)3-7 (2-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(3-Chloro-5-fluorophenoxy)acetic acid” is a powder at room temperature . It has a molecular weight of 204.58 .

Scientific Research Applications

Synthesis and Crystal Structure

  • A related compound, 2-(4-fluorophenoxy) acetic acid, was synthesized using 4-fluoro-phenol and ethyl chloroacetate, offering insights into its crystal structure and interactions. This study could guide the synthesis and structural understanding of 2-(3-Chloro-5-fluorophenoxy)acetic acid (Prabhuswamy et al., 2021).

Analytical Chemistry

  • Fluorinated o-aminophenol derivatives, which are structurally similar to 2-(3-Chloro-5-fluorophenoxy)acetic acid, have been used for measuring intracellular pH, demonstrating potential analytical applications for the compound in biological contexts (Rhee et al., 1995).

Crystallography and Hydrogen Bonding

  • Research on morpholinium salts of phenoxyacetic acid analogs, including 2-(4-fluorophenoxy)acetic acid, contributes to understanding hydrogen-bonded polymers, which may have implications for the study of 2-(3-Chloro-5-fluorophenoxy)acetic acid's hydrogen bonding properties (Smith & Lynch, 2015).

Coordination Chemistry

  • Research on coordination polymeric structures in caesium complexes with ring-substituted phenoxyacetic acids offers insights into 2-(3-Chloro-5-fluorophenoxy)acetic acid's potential interactions in coordination complexes (Smith & Lynch, 2014).

Chemical Synthesis and Catalysis

  • Studies on the regioselective ring-opening reaction of epichlorohydrin with acetic acid, generating related compounds, indicate potential catalytic and synthetic applications for 2-(3-Chloro-5-fluorophenoxy)acetic acid (Yadav & Surve, 2013).

Antimicrobial Activity

  • Derivatives of compounds structurally similar to 2-(3-Chloro-5-fluorophenoxy)acetic acid have demonstrated antimicrobial properties, suggesting possible biological activities for this compound as well (Hunashal et al., 2012).

Chemosensors and Bioimaging

  • A study on a fluorescence turn-on chemosensor for Al(3+) detection using a structurally similar compound highlights the potential of 2-(3-Chloro-5-fluorophenoxy)acetic acid in chemosensor applications and bioimaging (Gui et al., 2015).

properties

IUPAC Name

2-(3-chloro-5-fluorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNPUFAQCUAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879301
Record name Phenoxyacetic acid, 3-CL-5-F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-fluorophenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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